5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazoloquinoline family, characterized by a fused heterocyclic framework comprising a pyrazole ring condensed with a quinoline core. The [1,3]dioxolo[4,5-g] moiety introduces a methylenedioxy bridge at positions 6 and 7 of the quinoline ring, enhancing structural rigidity and electronic conjugation. Key substituents include a 2-fluorobenzyl group at position 5 and a 4-fluorophenyl group at position 3. These fluorine atoms are strategically placed to modulate lipophilicity, metabolic stability, and binding interactions in biological systems. The planar structure of the core (except for the perpendicular 2-fluorobenzyl group) facilitates π-π stacking and intermolecular interactions in crystalline forms, as observed in isostructural analogs .
Properties
IUPAC Name |
5-(4-fluorophenyl)-8-[(2-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3O2/c25-16-7-5-14(6-8-16)23-18-12-29(11-15-3-1-2-4-19(15)26)20-10-22-21(30-13-31-22)9-17(20)24(18)28-27-23/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPXEJQYAZIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5F)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a pyrazoloquinoline core fused with a dioxolo group and fluorinated phenyl rings. The presence of fluorine atoms enhances metabolic stability and binding affinity to biological targets.
- Molecular Formula : C24H18F2N2O2
- Molecular Weight : 398.40 g/mol
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives, including the compound . A significant study demonstrated that these derivatives inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.
- Mechanism : The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression was observed as a key mechanism behind the anti-inflammatory effects.
- Findings : The compound exhibited an IC50 value comparable to established anti-inflammatory agents, indicating potent activity against inflammation-related pathways .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~0.39 | Inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have reported that pyrazoloquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : A549 (lung), HT-29 (colon), MKN-45 (gastric), U87MG (brain), SMMC-7721 (liver), H460 (lung).
- Results : The compound demonstrated significant antiproliferative activity across these cell lines, with specific derivatives showing enhanced efficacy due to structural modifications.
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| A549 | 5.0 | High sensitivity to treatment |
| HT-29 | 6.2 | Moderate sensitivity |
| U87MG | 7.8 | Reduced viability at higher concentrations |
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth and inflammation markers, supporting its therapeutic potential in oncology and inflammatory diseases.
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications on the phenyl rings significantly influenced both anti-inflammatory and anticancer activities. For instance, ortho-substituted derivatives showed decreased cytotoxicity while maintaining anti-inflammatory potency .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Positions
Key Observations :
- Electron-Withdrawing vs. Methoxy or methyl groups (e.g., in ) introduce electron-donating properties, altering solubility and reactivity.
- Benzyl vs. Fluorobenzyl: The 2-fluorobenzyl group in the target compound increases lipophilicity (logP ≈ 4.2 estimated) compared to non-fluorinated benzyl analogs, which may enhance blood-brain barrier permeability .
Core Ring System Modifications
Table 2: Impact of Ring System Heterogeneity
Key Observations :
- [1,3]Dioxolo vs. [1,4]Dioxino: The [1,3]dioxolo ring in the target compound preserves planarity, critical for intercalation in biological targets (e.g., DNA or enzyme active sites). In contrast, [1,4]dioxino analogs (e.g., ) exhibit reduced planarity due to the saturated dihydro ring, limiting π-π interactions.
Crystallographic Data
Isostructural analogs (e.g., ) crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The 2-fluorobenzyl group adopts a perpendicular orientation, disrupting planarity but enabling halogen bonding in the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
